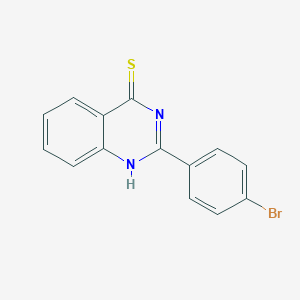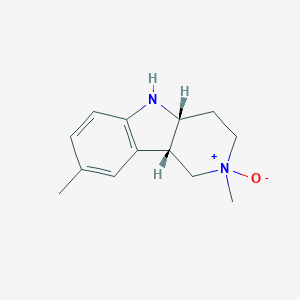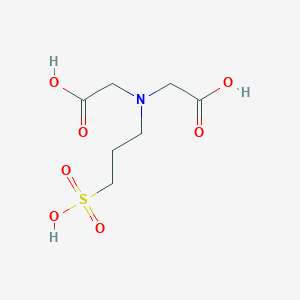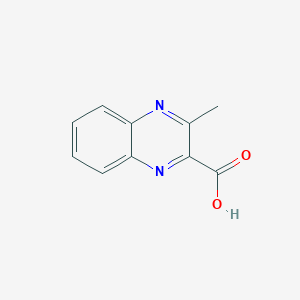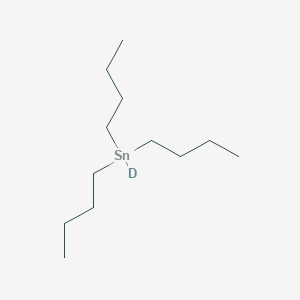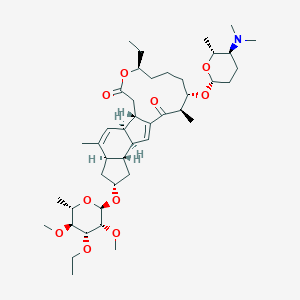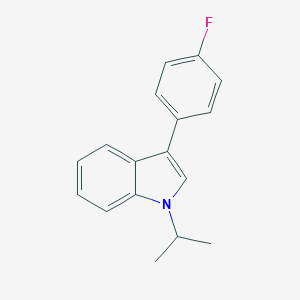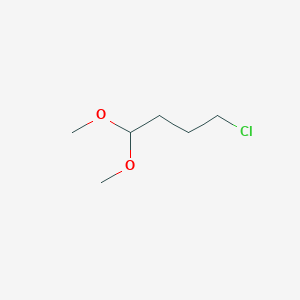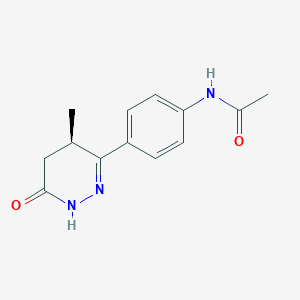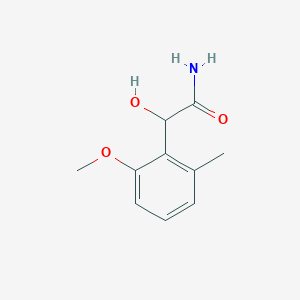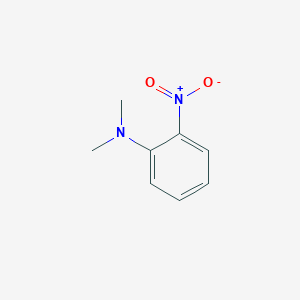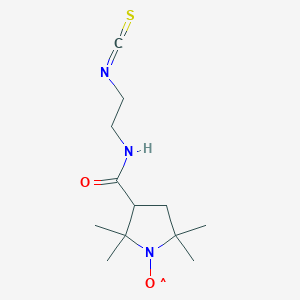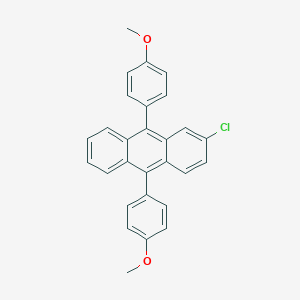
9,10-Bis(4-methoxyphenyl)-2-chloroanthracene
Vue d'ensemble
Description
9,10-Bis(4-methoxyphenyl)-2-chloroanthracene is a chemical compound with the molecular formula C28H22O2 . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene is characterized by the presence of two methoxyphenyl groups attached to the 9 and 10 positions of an anthracene core . The packing structures of such compounds can be influenced by terminal substitutions .Physical And Chemical Properties Analysis
9,10-Bis(4-methoxyphenyl)-2-chloroanthracene is a solid at 20°C . It has a melting point of 283°C and a maximum absorption wavelength of 398 nm in chloroform .Applications De Recherche Scientifique
Application in Organic Light-Emitting Diodes (OLEDs)
The Specific Scientific Field
This compound is used in the field of Materials Science , specifically in the development of Organic Light-Emitting Diodes (OLEDs) .
Comprehensive and Detailed Summary of the Application
“9,10-Bis(4-methoxyphenyl)-2-chloroanthracene” is used as a host material in OLEDs . OLEDs are a type of light-emitting diode that uses an emissive electroluminescent layer composed of an organic compound that emits light in response to an electric current. This organic layer is situated between two electrodes; typically, at least one of these electrodes is transparent.
Detailed Description of the Methods of Application or Experimental Procedures
The compound is synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields . It is then used as a host material in the emissive layer of an OLED. The emissive layer is sandwiched between two electrodes. When an electric current is applied, the energy is transferred to the emissive layer. The molecules in this layer then enter an excited state. When they return to their ground state, they emit light.
Thorough Summary of the Results or Outcomes Obtained
The compound exhibits high thermal stability and blue emission with a high quantum yield . As the number of substituents increased, the decomposition temperatures of these compounds increased . Different substituents strongly affected the optical properties . The compound with the electron-withdrawing group exhibited a larger Stokes shift than the other compounds . The HOMO-LUMO energy gaps decreased obviously as the degree of conjugation increased .
Application in Photon Upconversion
The Specific Scientific Field
This compound is used in the field of Photonics , specifically in the process of Photon Upconversion .
Comprehensive and Detailed Summary of the Application
Photon upconversion is a process where two or more low energy photons are converted to a single high-energy photon. “9,10-Bis(4-methoxyphenyl)-2-chloroanthracene” is used in the process of Triplet-Triplet Annihilation Upconversion (TTA-UC) . This process is used to convert low energy light to higher energy light, which has applications in solar energy conversion, bioimaging, and data storage.
Detailed Description of the Methods of Application or Experimental Procedures
The compound is used as an annihilator in a TTA-UC system . In this system, a sensitizer absorbs low energy photons and transfers the energy to the annihilator (in this case, “9,10-Bis(4-methoxyphenyl)-2-chloroanthracene”). The annihilator molecules then undergo triplet-triplet annihilation, resulting in the emission of a higher energy photon.
Thorough Summary of the Results or Outcomes Obtained
The compound was found to be a successful annihilator in a TTA-UC system, with the observed upconversion quantum yields slightly exceeding that of the benchmark annihilator 9,10-diphenylanthracene . The substitutions on the anthracene core were found to affect the UV/Vis absorption only to a small extent, however, the fluorescence properties were more affected .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-9,10-bis(4-methoxyphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClO2/c1-30-21-12-7-18(8-13-21)27-23-5-3-4-6-24(23)28(19-9-14-22(31-2)15-10-19)26-17-20(29)11-16-25(26)27/h3-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONASMBRWDSADQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348305 | |
| Record name | 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | |
CAS RN |
110904-87-5 | |
| Record name | 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



